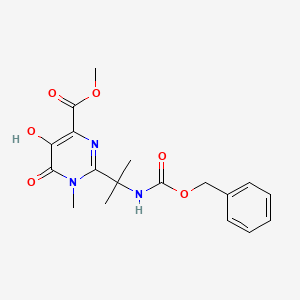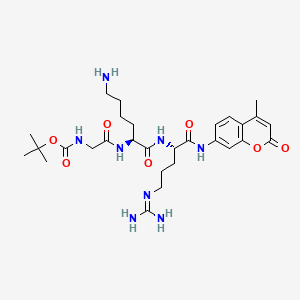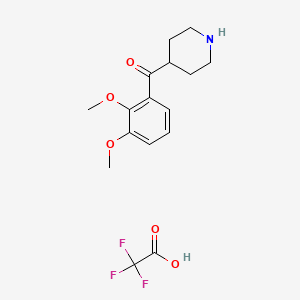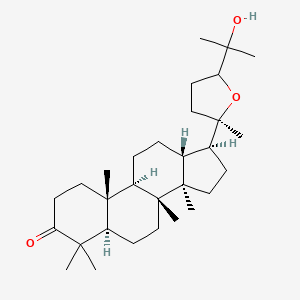
Demethylaquilochin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylaquilochin (DMAQ) is a novel compound that is synthesized from a natural product, aquilochin. It has been studied for its potential to be used as a therapeutic agent in treating various diseases, including cancer. DMAQ has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Aplicaciones Científicas De Investigación
DNA Demethylation Mechanisms : Demethylating agents are crucial for studying DNA demethylation mechanisms. For instance, a study demonstrated that DNA demethylation in vitro involves RNA and is resistant to proteinase K, suggesting a role in gene specificity controlled by protein factors (Weiss et al., 1996).
Treatment of Hematopoietic Malignancies : Demethylating agents are used in the treatment of hematologic neoplasia and hemoglobinopathies. They target cancer cells through DNA demethylation and have shown encouraging response rates in myelodysplasia and acute myeloid leukemia (AML) (Claus, Almstedt, & Lübbert, 2005).
Effects on Solid Tumours : These agents have shown efficacy in altering the methylation status and improving clinical outcomes in patients with solid tumours. Although the overall response is limited, they hold potential for treating highly methylated tumours (Linnekamp et al., 2017).
Role in Epigenetics of Hematological Malignancies : Demethylating agents are considered novel pharmacologic concepts in the treatment of malignant diseases by manipulating gene expression through epigenetic modifications (Jost & Galm, 2007).
Targeting Colorectal Cancer Cells : Low-dose 5-AZA-CdR, a DNA-demethylating agent, targets colorectal cancer-initiating cells by inducing viral mimicry through endogenous transcripts, highlighting a novel anti-tumor mechanism (Roulois et al., 2015).
Cancer Stemness and Therapeutic Targeting : LSD1/KDM1A, a demethylase, plays a role in cancer stem cells and is a promising therapeutic target. Demethylating drugs can reverse cancer stemness characteristics, such as self-renewal and chemoresistance (Karakaidos, Verigos, & Magklara, 2019).
Analgesic Potential in Cancer Pain : Demethylating drugs, through the re-expression of OPRM1 gene, have shown potential as novel analgesics for cancer pain, demonstrating the regulatory role of methylation in cancer pain (Viet et al., 2014).
Cardiomyogenic Differentiation : 5-Azacytidine, a DNA demethylation agent, promotes cardiomyogenic differentiation in various cell types, including human adipose precursor cells (Lee, Sepulveda, Rubin, & Marra, 2009).
Mitochondrial Role in Liver Mixed Function Oxidation Reactions : Demethylating agents help understand the complex role of mitochondria in controlling drug biotransformation reactions (Cinti, Moldéus, & Schenkman, 1972).
Immune System Modulation in Cancer Therapy : Demethylating agents in cancer therapy may activate a cellular antiviral program through transcriptional activation of endogenous retroviral sequences, highlighting an immunity dimension (Licht, 2015).
Propiedades
IUPAC Name |
3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBGMZCSYDMJJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylaquilochin | |
Q & A
Q1: What is 5'-Demethylaquilochin and where is it found?
A1: 5'-Demethylaquilochin is a coumarinolignoid, a type of natural product with a structure composed of coumarin and lignan units. It has been isolated from the roots of the Mallotus apelta plant, alongside other coumarinolignoids. []
Q2: Are there any studies investigating the biological activity of 5'-Demethylaquilochin?
A2: While the provided abstract mentioning 5'-Demethylaquilochin does not describe any biological activity for this specific compound, it states that a related coumarinolignoid isolated from the same plant, Malloapelin C, exhibits promising hepatoprotective activity against D-galactosamine-induced toxicity in WB-F344 rat hepatic epithelial stem-like cells. [] This suggests that further research on 5'-Demethylaquilochin and its potential biological activities could be warranted.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)



![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)
